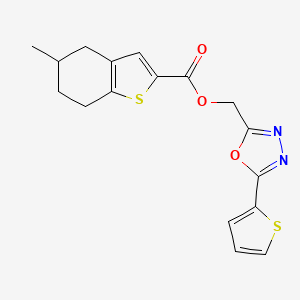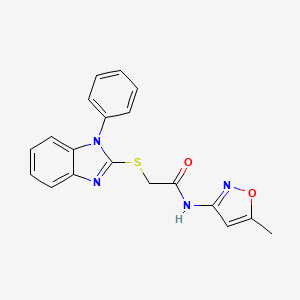![molecular formula C15H16N6O B7533877 N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7533877.png)
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide, also known as ITZ, is a chemical compound that has gained significant attention in scientific research. It is a triazole antifungal agent that has been used to treat various fungal infections.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide involves inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is responsible for the conversion of lanosterol to ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to disruption of the membrane and subsequent cell death.
Biochemical and Physiological Effects
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also enhances the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has been found to modulate the activity of immune cells, such as macrophages and dendritic cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide is its broad-spectrum antifungal activity, which makes it effective against a wide range of fungal infections. Another advantage is its ability to modulate the immune response, which could be beneficial in the treatment of inflammatory diseases. However, one of the limitations of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide is its potential for drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
Future Directions
There are several future directions for research on N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its potential for drug interactions. Another area of research is the investigation of its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion
In conclusion, N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in scientific research for its antifungal properties, anti-inflammatory and immunomodulatory effects. Its mechanism of action involves inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which leads to disruption of the fungal cell membrane and subsequent cell death. While N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has several advantages, such as its broad-spectrum antifungal activity, it also has limitations, such as its potential for drug interactions. Future research on N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide could lead to the development of new treatments for fungal infections and inflammatory diseases.
Synthesis Methods
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide involves the reaction of 2-(2-imidazol-1-ylphenyl)acetic acid with 1,2,4-triazole-3-thiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide in its pure form.
Scientific Research Applications
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal properties. It has been used to treat various fungal infections, including candidiasis, aspergillosis, and cryptococcosis. In addition to its antifungal properties, N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide has also been found to have anti-inflammatory and immunomodulatory effects.
properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c22-15(5-7-21-12-17-10-19-21)18-9-13-3-1-2-4-14(13)20-8-6-16-11-20/h1-4,6,8,10-12H,5,7,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFBEOCVGBAHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B7533808.png)
![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![1-[2-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-propan-2-yloxyethanone](/img/structure/B7533840.png)
![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)


![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![1-Cyclohexyl-3-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]urea](/img/structure/B7533875.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)
